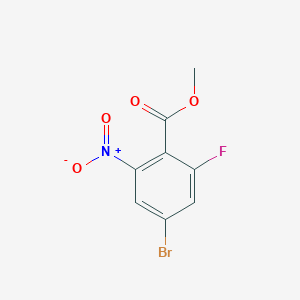
Methyl 4-bromo-2-fluoro-6-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-bromo-2-fluoro-6-nitrobenzoate” is a chemical compound with the CAS Number: 1805549-52-3 . It has a molecular weight of 278.03 . The IUPAC name for this compound is “this compound” and its Inchi Code is 1S/C8H5BrFNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties are not provided in the search results.Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-2-fluoro-6-nitrobenzoate is not well-studied. However, it is believed to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This leads to an accumulation of acetylcholine in the nervous system, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. This compound has also been shown to have anti-inflammatory effects and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-bromo-2-fluoro-6-nitrobenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized. This compound is also readily available and relatively inexpensive. However, this compound has several limitations. It is highly toxic and can be hazardous to handle. It also has limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of Methyl 4-bromo-2-fluoro-6-nitrobenzoate. One direction is the development of new inhibitors of acetylcholinesterase using this compound as a starting material. Another direction is the study of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on biological processes.
Métodos De Síntesis
Methyl 4-bromo-2-fluoro-6-nitrobenzoate can be synthesized using several methods. One of the most commonly used methods is the reaction of 4-bromo-2-fluoroaniline with methyl nitroacetate in the presence of a catalyst. The resulting product is then treated with acid to obtain the final product. Another method involves the reaction of 4-bromo-2-fluoroaniline with methyl chloroformate in the presence of a base, followed by nitration and treatment with acid to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-2-fluoro-6-nitrobenzoate is used in various scientific research applications. It is commonly used as a starting material for the synthesis of other compounds. This compound is also used in the development of new drugs and in the study of various biological processes. It is used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. This enzyme is a target for the treatment of Alzheimer's disease.
Safety and Hazards
“Methyl 4-bromo-2-fluoro-6-nitrobenzoate” is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 4-bromo-2-fluoro-6-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)7-5(10)2-4(9)3-6(7)11(13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFIRDOCGWUIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

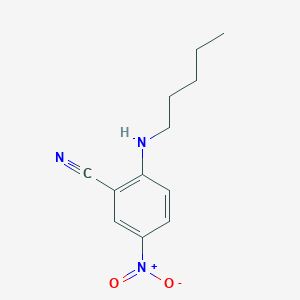
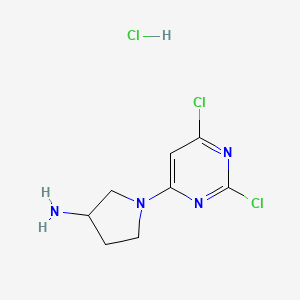
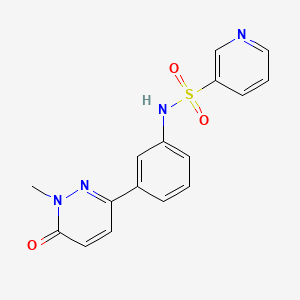
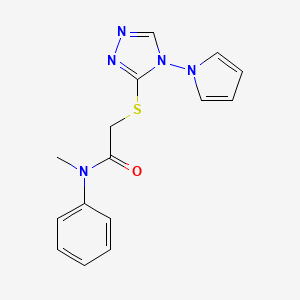
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-{[2-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2792971.png)
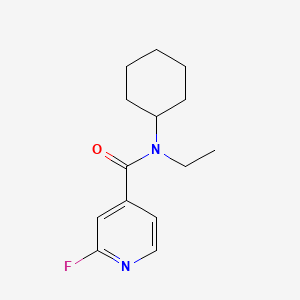
![N-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]cyclopropyl]prop-2-enamide](/img/structure/B2792975.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2792977.png)
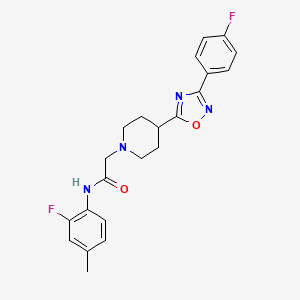

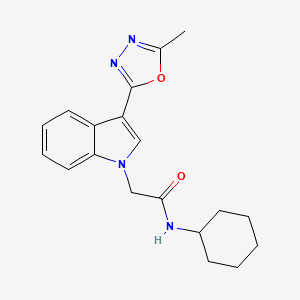
![1-(2-ethoxyphenyl)-3-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)urea](/img/structure/B2792983.png)

![(4-(1H-pyrrol-1-yl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2792987.png)